

A Comprehensive Technical Guide to the Thermochemical Properties of Phenylacetylcarbinol

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Compound of Interest

Compound Name: *1-hydroxy-1-phenylpropan-2-one*

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Introduction: The Significance of Phenylacetylcarbinol in Pharmaceutical Synthesis

Phenylacetylcarbinol (PAC), particularly the (R)-(-)-enantiomer (L-PAC), is a chiral keto-alcohol of significant industrial importance. It serves as a crucial precursor in the synthesis of widely used pharmaceuticals, most notably ephedrine and pseudoephedrine, which are utilized as decongestants and bronchodilators.^{[1][2][3][4][5]} The industrial production of L-PAC is a well-established biotechnological process, primarily relying on the enzymatic condensation of benzaldehyde with acetaldehyde, a reaction catalyzed by the pyruvate decarboxylase (PDC) enzyme found in yeast strains like *Saccharomyces cerevisiae*.^{[6][7][8]}

Given its central role as a synthetic intermediate, a thorough understanding of the thermochemical properties of phenylacetylcarbinol is paramount. These properties—including its enthalpy of formation, heat capacity, and entropy—govern its stability, reactivity, and the energy balance of its synthesis and subsequent conversion reactions. For professionals in drug development and chemical engineering, this data is critical for process optimization, ensuring reaction feasibility, maximizing yield, and maintaining safety at an industrial scale. This guide provides an in-depth exploration of the key thermochemical properties of phenylacetylcarbinol,

detailing both the experimental methodologies for their determination and the computational approaches for their prediction.

Section 1: Core Thermochemical Properties of Phenylacetylcarbinol

A precise and comprehensive dataset of experimentally determined thermochemical properties for phenylacetylcarbinol is not readily available in publicly accessible databases. This is not uncommon for specialized industrial intermediates. However, the following table outlines the key thermochemical parameters of interest and serves as a template for the data that would be obtained through the methodologies described in this guide.

Property	Symbol	Value	Units	Significance in Drug Development
Molar Mass	M	150.177	$\text{g}\cdot\text{mol}^{-1}$	Fundamental for all stoichiometric calculations.[3]
Standard Enthalpy of Formation	ΔfH°	Data not available	$\text{kJ}\cdot\text{mol}^{-1}$	Determines the overall energy change of synthesis and conversion reactions.
Standard Molar Entropy	S°	Data not available	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Essential for calculating the Gibbs free energy and predicting reaction spontaneity.
Molar Heat Capacity (constant pressure)	Cp	Data not available	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Crucial for heat transfer calculations, reactor design, and safety analysis.
Melting Point	T_m	9–11	°C	Defines the solid-liquid phase transition, relevant for storage and handling.[3]
Boiling Point	T_b	253	°C	Defines the liquid-gas phase transition,

important for
purification by
distillation.[\[3\]](#)

Note: The absence of publicly available data for ΔfH° , S° , and C_p underscores the necessity of the experimental and computational methods detailed below for any organization involved in the large-scale synthesis or use of phenylacetylcarbinol.

Section 2: Experimental Determination of Thermochemical Properties

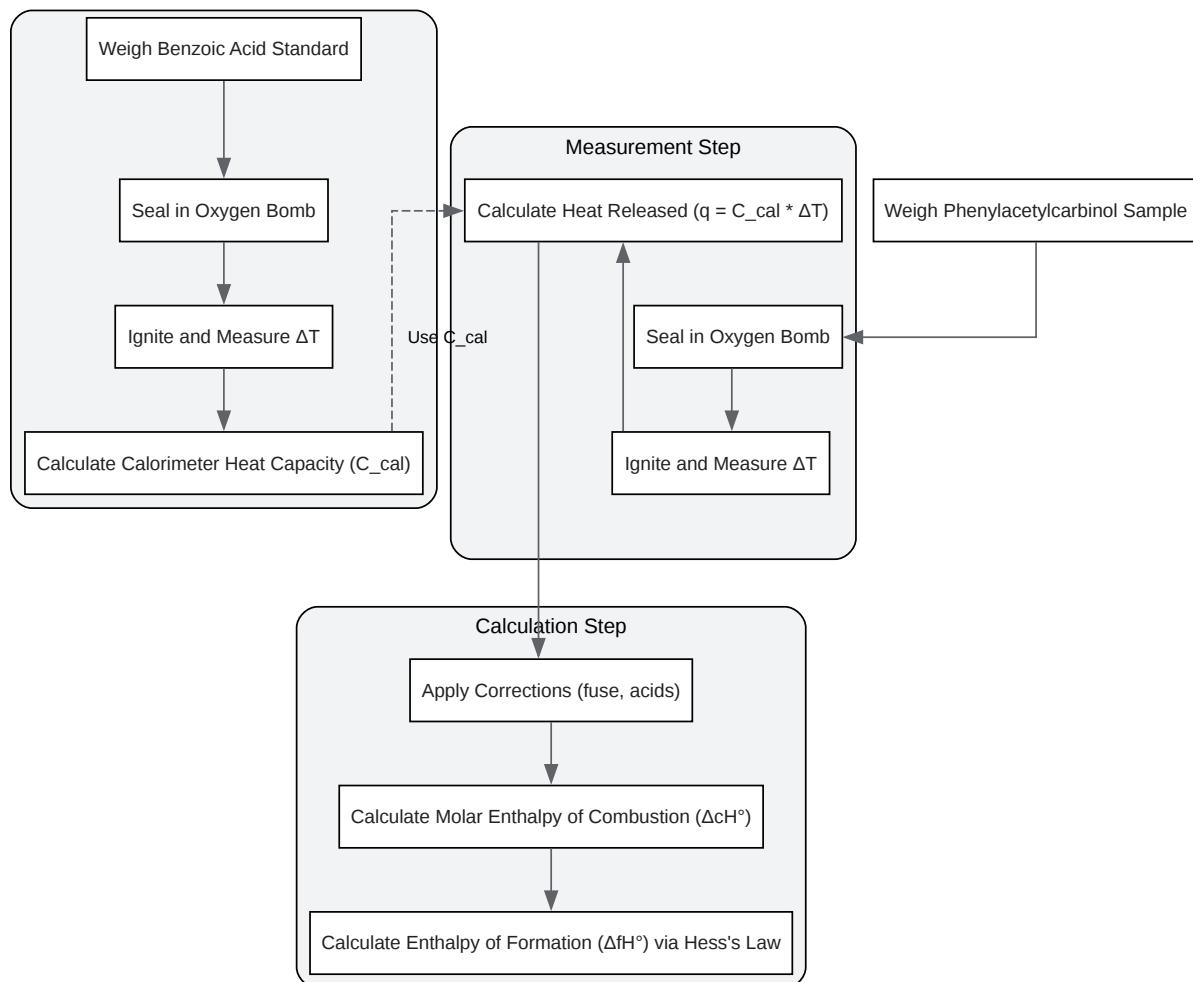
For a molecule like phenylacetylcarbinol, the most reliable thermochemical data comes from direct experimental measurement. Calorimetry is the cornerstone technique for these investigations, providing precise measurements of heat changes associated with chemical reactions or physical transitions.[\[9\]](#)[\[10\]](#)

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[\[11\]](#) The principle is to completely combust a known mass of the substance in a sealed container (the "bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

- Calorimeter Calibration:
 - A substance with a precisely known enthalpy of combustion, such as benzoic acid, is combusted in the calorimeter.
 - A known mass of the standard is pelletized and placed in the crucible within the bomb.
 - The bomb is sealed, pressurized with high-purity oxygen (typically ~30 atm), and placed in the calorimeter bucket containing a known volume of water.

- The initial temperature is recorded. The sample is ignited, and the temperature is monitored until it reaches a maximum and begins to cool.
- The heat capacity (calibration factor) of the calorimeter is calculated from the known energy release and the measured temperature change.[\[11\]](#)
- Combustion of Phenylacetylcarbinol:
 - A precise mass of high-purity phenylacetylcarbinol is placed in the crucible.
 - The procedure is repeated as in the calibration step (sealing, pressurizing, igniting, and recording the temperature change).
 - The total heat released is calculated using the calorimeter's heat capacity and the measured temperature rise.
- Data Correction and Calculation:
 - Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from trace nitrogen in the bomb.
 - The enthalpy of combustion (ΔcH°) of phenylacetylcarbinol is calculated on a per-mole basis.
 - The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the combustion reaction: $C_9H_{10}O_2(s) + 10.5 O_2(g) \rightarrow 9 CO_2(g) + 5 H_2O(l)$ $\Delta fH^\circ(PAC) = [9 \times \Delta fH^\circ(CO_2) + 5 \times \Delta fH^\circ(H_2O)] - \Delta cH^\circ(PAC)$

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Caption: Experimental workflow for determining the enthalpy of formation using a bomb calorimeter.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity and observing the thermal signatures of phase transitions (like melting).^{[9][12]} DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.

- **Sample Preparation:** A small, accurately weighed amount of phenylacetylcarbinol (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature ramp (e.g., heating at 10 °C/min from -50 °C to 300 °C).
- **Data Acquisition:** As the temperature increases, the instrument records the differential heat flow.
 - **Heat Capacity (C_p):** In a region with no phase transitions, the heat flow is proportional to the heat capacity of the sample. By comparing this to the heat flow of a known standard (like sapphire), the specific heat capacity of phenylacetylcarbinol can be determined as a function of temperature.
 - **Melting Point (T_m) and Enthalpy of Fusion (ΔfusH):** When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is the melting point, and the area under the peak is the enthalpy of fusion.

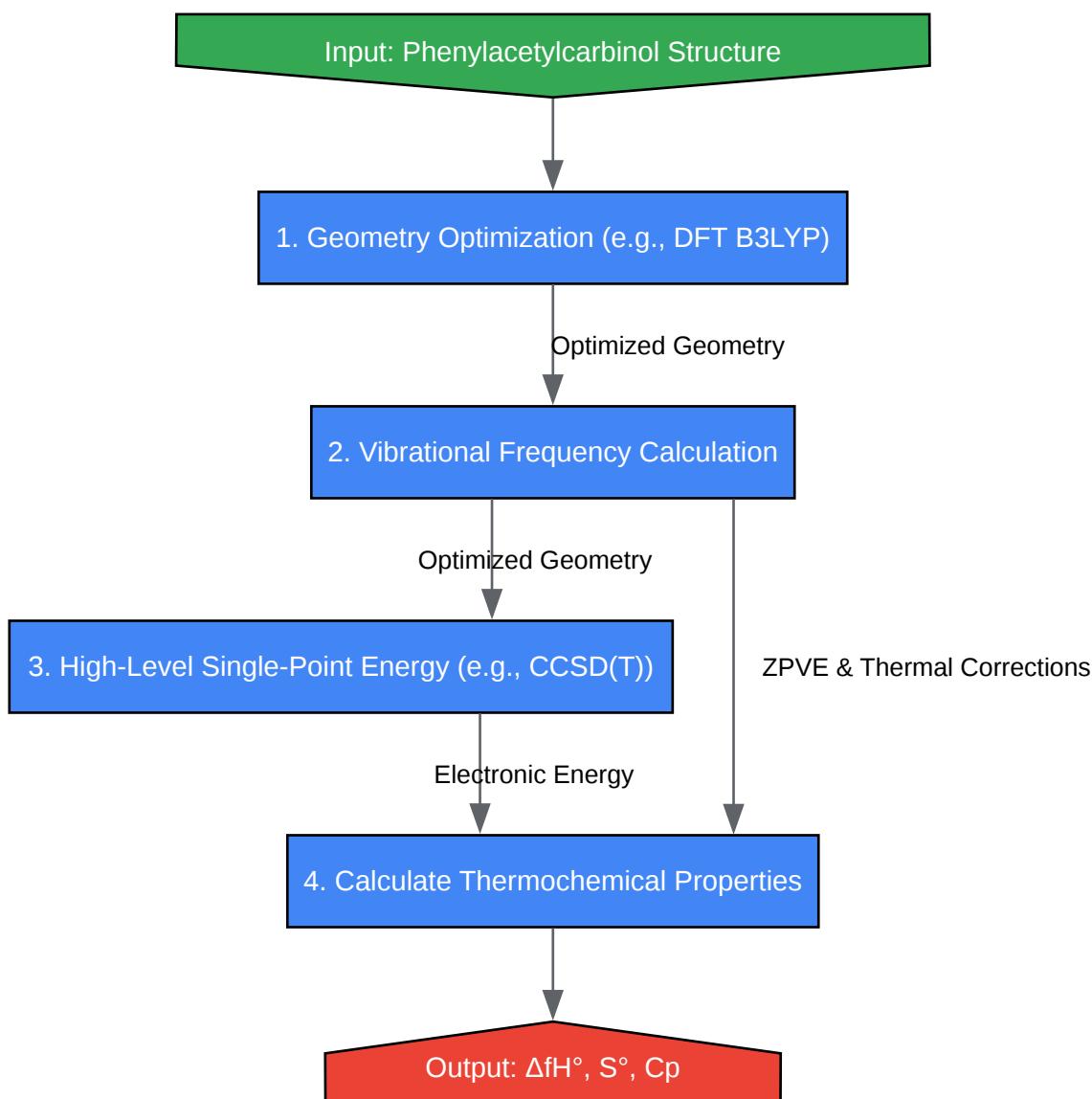
Section 3: Computational Prediction of Thermochemical Properties

When experimental data is unavailable or difficult to obtain, computational chemistry provides a robust alternative for predicting thermochemical properties.^{[13][14]} High-level quantum chemical calculations can achieve accuracies approaching that of experimental methods.^[15]

Quantum Chemical Calculations

Ab initio (from first principles) methods, such as G3, G4, and CBS-APNO, solve the electronic Schrödinger equation to determine the molecular energy.^[15] From this, various thermochemical properties can be derived.

- **Geometry Optimization:** The 3D structure of the phenylacetylcarbinol molecule is optimized to find its lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT), for example, using the B3LYP functional.
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- **Single-Point Energy Calculation:** A more accurate, high-level calculation (e.g., CCSD(T)) is performed on the optimized geometry to obtain a highly precise electronic energy.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298 K is typically calculated using an atomization or isodesmic reaction scheme.^[16] In an atomization scheme, the calculated energy change for breaking the molecule into its constituent atoms is combined with the known experimental enthalpies of formation of those atoms.



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Caption: A typical workflow for calculating thermochemical properties using quantum chemistry methods.

Group Additivity Methods

Group additivity is a faster, semi-empirical method for estimating thermochemical properties. [17][18] It is based on the principle that the properties of a large molecule can be approximated by summing the contributions of its smaller constituent functional groups. While less accurate than high-level quantum chemistry, it provides a rapid and valuable estimation, particularly for large molecules where ab initio methods are computationally expensive.

Section 4: Thermochemical Insights into Stability and Degradation

Phenylacetylcarbinol, particularly when neat and at room temperature, is known to be susceptible to degradation. Identified degradation products include benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.^[19] Thermochemical data is essential for understanding these degradation pathways.

By calculating the Gibbs free energy of reaction ($\Delta G = \Delta H - T\Delta S$) for potential degradation pathways, one can predict their thermodynamic feasibility. A negative ΔG indicates a spontaneous process. For example, the oxidation of phenylacetylcarbinol to 1-phenyl-1,2-propanedione is a likely degradation route. Knowledge of the enthalpies of formation and entropies of both the reactant and products would allow for the direct calculation of the reaction's spontaneity, guiding decisions on storage conditions (e.g., temperature, inert atmosphere) to ensure the long-term stability and purity of this critical pharmaceutical intermediate.

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